molecular formula C17H24O4 B122564 Lasiodiplodin CAS No. 32885-81-7

Lasiodiplodin

Cat. No.: B122564
CAS No.: 32885-81-7
M. Wt: 292.4 g/mol
InChI Key: OKWRDLQBKAOJNC-LBPRGKRZSA-N
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Description

Lasiodiplodin is a natural product found in Euphorbia plumerioides, Garcinia mangostana, and other organisms with data available.

Scientific Research Applications

Anticancer Properties

Lasiodiplodin and its analogues have demonstrated notable cytotoxic activities against various human cancer lines. Studies have revealed that certain this compound compounds exhibit moderate to potent cytotoxic activities, particularly against cancer cell lines like THP1, MDA-MB-435, A549, HepG2, and HCT-116. For instance, specific this compound compounds have shown IC50 values (a measure of the potency of a substance in inhibiting a specific biological or biochemical function) as low as 5.29 μM against certain cancer cells, indicating a promising potential for cancer treatment or management (Li et al., 2016), (Huang et al., 2017), (Yang et al., 2006).

Biosynthesis and Chemical Synthesis

There has been significant research into the biosynthesis of this compound and its derivatives, providing insights into their chemical structures and the pathways involved in their production. Studies have demonstrated that this compound biosynthesis involves intricate pathways, including the incorporation of labeled precursors and hydroxylation processes. This knowledge paves the way for potential synthetic pathways to produce this compound compounds for various applications (Kashima et al., 2009), (Fuchs et al., 2013).

Antimicrobial Activities

This compound has also been studied for its antimicrobial properties. Research indicates that this compound and its derivatives can effectively combat microbial growth, with certain compounds showing significant antimicrobial activities. This opens up possibilities for using this compound as a potential antimicrobial agent in various therapeutic and preservative applications (Yang et al., 2006), (Sousa et al., 2013).

Neuroprotective and Healing Effects

Studies have explored the neuroprotective properties of this compound, with findings suggesting its potential in preventing neurotoxicity and behavioral changes induced by certain neurotoxic substances. Additionally, this compound has shown promising results in promoting dermal wound healing, indicating its potential in the field of dermatology and wound management (Malfatti et al., 2017), (Nissola et al., 2021).

Other Biological Activities

This compound and its derivatives have been found to possess a variety of other biological activities, including inhibiting blood coagulation factor XIIIa, mineralocorticoid receptors, and prostaglandin biosynthesis. These findings underscore the compound's versatility and potential in various therapeutic areas (Xu et al., 2014).

Future Directions

Future research on Lasiodiplodin could focus on further elucidating its bioactivities, biosynthesis, and synthesis. There is also potential for exploring its use in chemical, pharmaceutical, and agrochemical processes .

Mechanism of Action

Target of Action

Lasiodiplodin, a macrolide antibiotic, primarily targets phytopathogenic fungi . It has demonstrated inhibitory activity against the growth of several phytopathogenic fungi, including Exserohilum turcicum, Colletotrichum capsici, and Pestalotiopsis theae . These fungi are responsible for various plant diseases, and their inhibition can help maintain plant health.

Mode of Action

This compound interacts with its targets by altering their colony morphology and disrupting their cell membrane integrity . This disruption leads to the efflux of the intercellular content, which could lead to the death of the fungi .

Pharmacokinetics

The optimization ofL. pseudotheobromae J-10 culture conditions has been shown to increase this compound yield , suggesting that environmental factors can influence the production and availability of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of phytopathogenic fungi growth . By disrupting the cell membrane integrity of these fungi, this compound induces their death and prevents the diseases they cause .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the production of this compound can be increased by optimizing the culture conditions of L. pseudotheobromae J-10 . Furthermore, this compound and its analogues are often produced as a response against biotic and abiotic factors, revealing their roles in signaling and defense mechanisms .

Biochemical Analysis

Biochemical Properties

Lasiodiplodin interacts with various enzymes, proteins, and other biomolecules, playing different roles in biochemical reactions . It is often produced as a response against biotic and abiotic factors, revealing its role in signaling and defense mechanisms . This compound analogues have shown a wide range of biological activities, such as in vitro potato micro-tuber-inducing, mineralocorticoid receptor antagonist, endosulfan biodegradation, and α-glucosidase inhibitory activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering colony morphology and disturbing cell membrane integrity . It also exhibits inhibitory activity against the growth of several phytopathogenic fungi . Moreover, it has been found to inhibit NO, IL-1β, and TNF-α production .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been reported that the optimization of culture conditions can increase this compound yield .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. M. tuberculosis-infected C57BL/6 animals treated with this compound showed a reduction in the number of acid-fast bacilli, lung pathology, leucocyte influx, and proinflammatory cytokine production in the lungs .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthetic pathways of this compound and its 5-hydroxylate derivative have been investigated by the administration of 13C-labeled acetates to Lasiodiplodia theobromae .

Properties

IUPAC Name

(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRDLQBKAOJNC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Lasiodiplodin has been shown to inhibit ATP synthesis and electron flow from water to methylviologen in spinach thylakoids, acting as a Hill reaction inhibitor. [] This inhibition occurs at three distinct sites: CF1, the water-splitting enzyme, and the electron-transfer path between P680 and QA. [] Furthermore, this compound and its derivatives, particularly those containing a cis-enone group, exhibit potent inhibitory effects against various protein kinases. [] This inhibition stems from their ability to undergo Michael addition reactions with cysteine residues present in the kinase nucleotide binding site. [] One study identified Class IIa fructose 1,6-bisphosphate aldolase as a potential target for this compound in Mycobacterium tuberculosis. []

A: Desmethyl-lasiodiplodin, a derivative of this compound, has demonstrated anticancer effects against human breast adenocarcinoma (MCF-7) cells. [] This compound induces apoptosis in MCF-7 cells, evidenced by increased expression levels of caspase 3, c-myc, and p53. [] Additionally, desmethyl-lasiodiplodin suppresses the expression of monocyte chemotactic protein (MCP)-3, a cytokine implicated in cell survival and metastasis. []

A: While the provided texts do not explicitly state the molecular formula and weight of this compound, they describe its structure as a 12-membered resorcylic acid lactone (RAL12). [] Structural elucidation of this compound and its derivatives has been achieved through various spectroscopic techniques, including but not limited to:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR (COSY, HSQC, HMBC, NOESY) [, , , , , , ]
  • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , ]
  • Electronic circular dichroism (ECD) [, ]
  • Infrared Spectroscopy (IR) []
  • Mass Spectrometry (MS) []
  • Ultraviolet Spectroscopy (UV) []

ANone: The provided research papers primarily focus on the isolation, synthesis, and biological activity of this compound and its analogs. Information regarding its material compatibility, stability, and performance under various conditions is limited.

ANone: The research primarily focuses on this compound as a bioactive natural product, not as a catalyst. Therefore, information regarding its catalytic properties is not available within these papers.

A: While some studies have employed ab-initio MM2 calculations to investigate the stereoselectivity of reactions involving similar macrocyclic compounds, [] specific applications of computational chemistry and modeling techniques (simulations, calculations, QSAR models) focused on this compound are not extensively discussed in the provided research.

A: Research suggests that the presence of a resorcinol-3-OH group in this compound significantly contributes to its cytotoxic activity. [] Furthermore, the cis-enone moiety found in this compound and similar resorcylic acid lactones (RALs) plays a crucial role in their potent inhibition of protein kinases by facilitating Michael addition reactions with cysteine residues in the kinase nucleotide binding site. [] Introducing bromine substituents into the this compound structure enhances its antifungal activity against Fusarium oxysporum. [] Specifically, 12,14-dibromo-lasiodiplodin exhibits a significantly lower minimum inhibitory concentration (MIC) compared to the parent compound. []

ANone: The provided research papers primarily focus on the isolation, synthesis, and biological activity of this compound and its analogs. Information regarding its stability under various conditions and formulation strategies is limited.

ANone: The research on this compound and related compounds has evolved over several decades, with significant contributions from various research groups:

  • Early Isolation and Structural Elucidation: this compound was first isolated and characterized from the fungus Botryodiplodia theobromae. []
  • Synthetic Approaches: Several synthetic routes to this compound and its analogs have been developed, showcasing the use of various chemical transformations, including ring-closing metathesis, Stille cross-coupling, and McMurry coupling. [, , , , , , ]
  • Biological Activity and Mechanism of Action: Studies have explored the biological activities of this compound and its derivatives, revealing their potential as antifungal, antitumor, anti-inflammatory, and protein kinase inhibitory agents. [, , , , , , ]
  • Biosynthesis: Research has also delved into the biosynthetic pathway of this compound in fungi, elucidating the involvement of polyketide synthases and other enzymes. [, ]

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